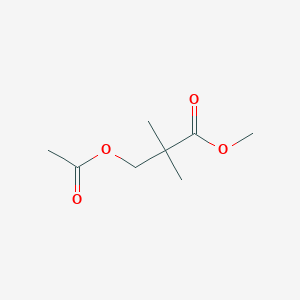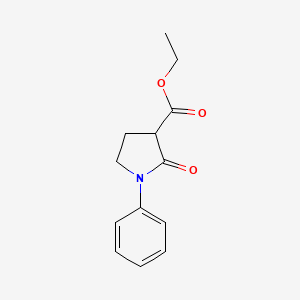![molecular formula C15H20N2OS B8614383 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol](/img/structure/B8614383.png)
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol
Descripción general
Descripción
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol is a chemical compound that features a benzo[b]thiophene ring attached to a piperazine moiety, which is further linked to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol typically involves the reaction of 4-benzo[b]thiophen-4-yl-piperazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating and refluxing to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, including dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of these pathways, leading to changes in neurotransmitter levels and receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Brexpiprazole: A compound with a similar piperazine and benzo[b]thiophene structure, used as an antipsychotic.
Aripiprazole: Another antipsychotic with a related structure, known for its partial agonist activity at dopamine receptors.
Uniqueness
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol is unique due to its specific propanol linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can influence its efficacy and safety profile in therapeutic applications .
Propiedades
Fórmula molecular |
C15H20N2OS |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C15H20N2OS/c18-11-2-6-16-7-9-17(10-8-16)14-3-1-4-15-13(14)5-12-19-15/h1,3-5,12,18H,2,6-11H2 |
Clave InChI |
MRHADSOJBVSLJI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCO)C2=C3C=CSC3=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
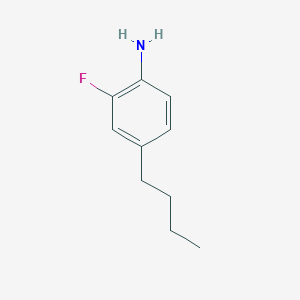
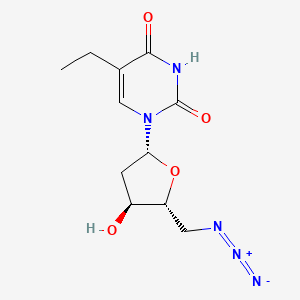


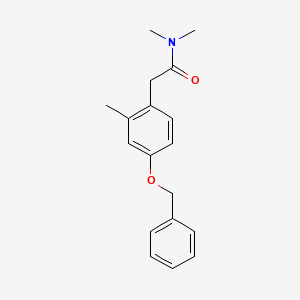
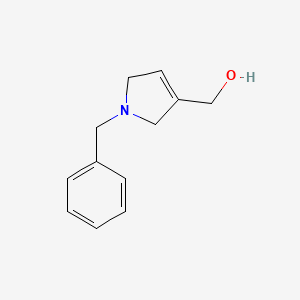
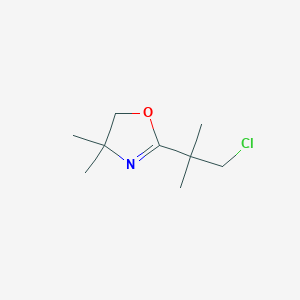
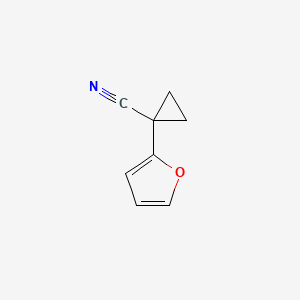
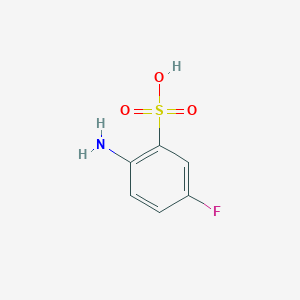
![4-Chloro-2-{[(3-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B8614371.png)
![2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid](/img/structure/B8614373.png)

